molecular formula C20H25N5O2 B11282630 2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11282630
M. Wt: 367.4 g/mol
InChI Key: XUPLUVWNGXGVSI-UHFFFAOYSA-N
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Description

3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may start with the preparation of a substituted imidazole, followed by the introduction of the purine ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted imidazole and purine derivatives.

Scientific Research Applications

3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, the compound may inhibit the activity of essential bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    8-phenyl-1H-purine: A purine derivative with a phenyl substituent, similar to the purine part of the compound.

    3-hexyl-1H-imidazole: An imidazole derivative with a hexyl substituent, similar to the imidazole part of the compound.

Uniqueness

3-hexyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its fused imidazole and purine ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H25N5O2/c1-3-4-5-9-12-25-18(26)16-17(22(2)20(25)27)21-19-23(13-14-24(16)19)15-10-7-6-8-11-15/h6-8,10-11H,3-5,9,12-14H2,1-2H3

InChI Key

XUPLUVWNGXGVSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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